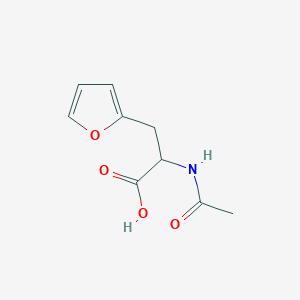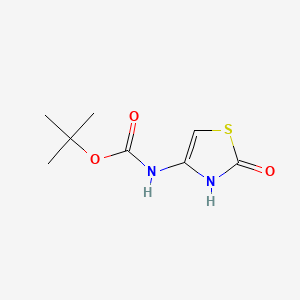
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride is a complex organic compound with a benzodiazole core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of benzimidazole derivatives with aminomethyl groups in the presence of suitable catalysts and solvents. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride
- Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
Uniqueness
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound compared to its similar counterparts.
Propriétés
Formule moléculaire |
C9H10Cl2N4 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C9H8N4.2ClH/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7;;/h1-3H,5,11H2,(H,12,13);2*1H |
Clé InChI |
NRLBISUXZSUBCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)NC(=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)



![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)


